4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine
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Overview
Description
4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with benzenesulfonyl, methylphenyl, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine typically involves multi-step organic reactions One common method includes the reaction of morpholine with benzenesulfonyl chloride in the presence of a base such as triethylamineThe reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the aromatic rings, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction pathway chosen .
Scientific Research Applications
4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the morpholine ring provides structural stability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Benzenesulfonyl)-1-phenylethyl]morpholine
- 4-[2-(Benzenesulfonyl)-1-(4-chlorophenyl)-2-phenylethyl]morpholine
- 4-[2-(Benzenesulfonyl)-1-(4-nitrophenyl)-2-phenylethyl]morpholine
Uniqueness
Compared to similar compounds, 4-[2-(Benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .
Properties
CAS No. |
866251-63-0 |
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Molecular Formula |
C25H27NO3S |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
4-[2-(benzenesulfonyl)-1-(4-methylphenyl)-2-phenylethyl]morpholine |
InChI |
InChI=1S/C25H27NO3S/c1-20-12-14-21(15-13-20)24(26-16-18-29-19-17-26)25(22-8-4-2-5-9-22)30(27,28)23-10-6-3-7-11-23/h2-15,24-25H,16-19H2,1H3 |
InChI Key |
DEYNTQJFDJSUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
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